molecular formula C19H22N2O4S B3008588 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide CAS No. 899994-27-5

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide

Cat. No.: B3008588
CAS No.: 899994-27-5
M. Wt: 374.46
InChI Key: ADWXQLXBVYLESL-UHFFFAOYSA-N
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Description

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide is a synthetic organic compound Its structure includes a benzamide core, an ethoxyphenyl group, and a dioxothiazinan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide typically involves multi-step organic reactions. The starting materials might include 4-ethoxybenzoic acid and 2-aminothiazine. The synthesis could involve steps such as:

  • Formation of the benzamide core by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminothiazine.
  • Oxidation of the thiazine ring to introduce the dioxo functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazine ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the synthesis of novel materials with specific properties.

    Chemical Research: As a reagent or intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide: Similar structure with a methoxy group instead of an ethoxy group.

    4-(1,1-dioxothiazinan-2-yl)-N-(4-chlorophenyl)benzamide: Similar structure with a chloro group instead of an ethoxy group.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-25-18-11-7-16(8-12-18)20-19(22)15-5-9-17(10-6-15)21-13-3-4-14-26(21,23)24/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWXQLXBVYLESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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